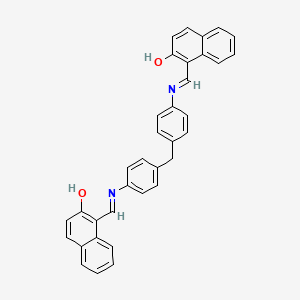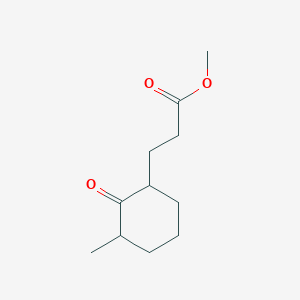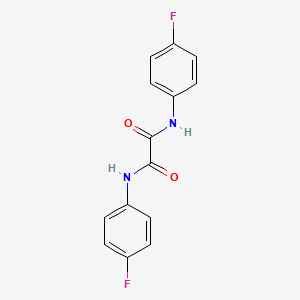
Ethyl N-tosylbenzimidate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl N-tosylbenzimidate is an organic compound with the molecular formula C16H17NO3S. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl N-tosylbenzimidate can be synthesized through the reaction of ethyl benzimidate with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to increase yield and purity, and employing industrial-scale purification techniques such as distillation or large-scale chromatography.
化学反応の分析
Types of Reactions
Ethyl N-tosylbenzimidate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tosyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Cyclization Reactions: It can undergo cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate can be used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new benzimidazole derivative with an amine substituent.
科学的研究の応用
Ethyl N-tosylbenzimidate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of benzimidazole, including this compound, are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Ethyl N-tosylbenzimidate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the structure of the derivative being studied.
類似化合物との比較
Ethyl N-tosylbenzimidate can be compared with other benzimidazole derivatives such as:
- Ethyl N-phenylbenzimidate
- Ethyl N-tosylacetimidate
- This compound derivatives with various substituents
These compounds share similar core structures but differ in their substituents, which can significantly affect their chemical properties and applications. This compound is unique due to the presence of the tosyl group, which imparts specific reactivity and stability.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical properties make it a valuable intermediate in the synthesis of complex molecules, and its potential biological activities continue to be a subject of research. Understanding its preparation, reactions, and applications can provide insights into its role in various scientific and industrial fields.
特性
分子式 |
C16H17NO3S |
|---|---|
分子量 |
303.4 g/mol |
IUPAC名 |
ethyl (E)-N-(4-methylphenyl)sulfonylbenzenecarboximidate |
InChI |
InChI=1S/C16H17NO3S/c1-3-20-16(14-7-5-4-6-8-14)17-21(18,19)15-11-9-13(2)10-12-15/h4-12H,3H2,1-2H3/b17-16+ |
InChIキー |
DSVAWZOKMGKFSH-WUKNDPDISA-N |
異性体SMILES |
CCO/C(=N/S(=O)(=O)C1=CC=C(C=C1)C)/C2=CC=CC=C2 |
正規SMILES |
CCOC(=NS(=O)(=O)C1=CC=C(C=C1)C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(3,4-Dimethoxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B11958775.png)

methanol](/img/structure/B11958812.png)










